molecular formula C10H20N2O3S B14550460 S-(N,N-Dipropylcarbamoyl)cysteine CAS No. 61772-61-0

S-(N,N-Dipropylcarbamoyl)cysteine

Cat. No.: B14550460
CAS No.: 61772-61-0
M. Wt: 248.34 g/mol
InChI Key: NFLBLAAELUQFGB-QMMMGPOBSA-N
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Description

S-(N,N-Dipropylcarbamoyl)cysteine: is a compound that belongs to the class of carbamoyl derivatives of cysteine Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N,N-Dipropylcarbamoyl)cysteine typically involves the reaction of cysteine with N,N-dipropylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(N,N-Dipropylcarbamoyl)cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to its corresponding thiol form under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(N,N-Dipropylcarbamoyl)cysteine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to modify cysteine residues in proteins, thereby altering their activity or stability. This can help in understanding the role of cysteine modifications in cellular processes.

Medicine: The compound has potential applications in drug development, particularly in designing inhibitors or modulators of enzymes that interact with cysteine residues. Its ability to form stable carbamoyl derivatives makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of S-(N,N-Dipropylcarbamoyl)cysteine involves its interaction with cysteine residues in proteins. The carbamoyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of the protein’s structure and function. This can affect various molecular targets and pathways, depending on the specific protein involved.

Comparison with Similar Compounds

    S-allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.

    S-ethyl-L-cysteine: Similar to S-allyl-L-cysteine but with an ethyl group.

    S-propyl-L-cysteine: Similar to S-allyl-L-cysteine but with a propyl group.

Uniqueness: S-(N,N-Dipropylcarbamoyl)cysteine is unique due to the presence of the dipropylcarbamoyl group, which imparts distinct chemical properties and potential applications. Unlike other cysteine derivatives, it can form stable carbamoyl modifications, making it valuable in various research and industrial applications.

Properties

CAS No.

61772-61-0

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

dipropylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C10H20N2O3S/c1-3-5-12(6-4-2)10(14)15-9(13)8(11)7-16/h8,16H,3-7,11H2,1-2H3/t8-/m0/s1

InChI Key

NFLBLAAELUQFGB-QMMMGPOBSA-N

Isomeric SMILES

CCCN(CCC)C(=O)OC(=O)[C@H](CS)N

Canonical SMILES

CCCN(CCC)C(=O)OC(=O)C(CS)N

Origin of Product

United States

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